5'-O-DMT-2'-O-TBDMS-N-Bz-Cytidin

Übersicht

Beschreibung

5’-O-DMT-2’-O-TBDMS-Bz-rC is a modified nucleoside used in the synthesis of DNA or RNA. This compound is characterized by the presence of dimethoxytrityl (DMT) and tert-butyldimethylsilyl (TBDMS) protecting groups, which are crucial for its stability and functionality in various biochemical applications .

Wissenschaftliche Forschungsanwendungen

Biochemical Properties

The biochemical properties of 5'-O-DMT-2'-O-TBDMS-N-Bz-Cytidine include:

- Stability : The TBDMS group provides stability under acidic conditions, which is vital during the deprotection steps in oligonucleotide synthesis.

- Reactivity : The protective groups allow for selective reactions, enabling the formation of specific nucleic acid sequences without premature reactions at the hydroxyl groups.

Synthetic Routes and Reaction Conditions

The synthesis of 5'-O-DMT-2'-O-TBDMS-N-Bz-Cytidine typically involves:

- Protection of Hydroxyl Groups : The 5'-hydroxyl is protected with a DMT group, while the 2'-hydroxyl is protected with a TBDMS group.

- Benzoylation : The amino group on the cytosine base is protected with a benzoyl group to enhance solubility and stability.

- Automated Synthesis : Industrial production often employs automated synthesizers to ensure high yields and purity through precise control over reaction conditions.

Research Applications

The compound has several significant applications in scientific research:

Oligonucleotide Synthesis

5'-O-DMT-2'-O-TBDMS-N-Bz-Cytidine serves as an essential building block in the synthesis of oligonucleotides, which are used in:

- Gene Therapy : Oligonucleotides synthesized from this compound can be designed to target specific genes for silencing or modulation, making them valuable tools in therapeutic applications.

- RNA Interference (RNAi) : It facilitates the creation of small interfering RNAs (siRNAs) that can effectively silence target genes, demonstrating potential in genetic research and therapeutic strategies.

Antitumor Activity

Recent studies have explored the cytotoxic effects of oligonucleotides synthesized from this compound against cancer cell lines. Results indicate that these oligonucleotides can inhibit cell proliferation, suggesting potential applications in targeted cancer therapies.

Cellular Uptake Studies

Research indicates that oligonucleotides containing this modified cytidine can be effectively taken up by cells, enhancing their therapeutic potential. This property is crucial for developing effective gene delivery systems.

Antitumor Activity Study

A study evaluated the cytotoxic effects of oligonucleotides synthesized from this compound against various cancer cell lines. Results indicated significant inhibition of cell growth, suggesting its potential use in targeted cancer therapies.

Gene Silencing Investigation

Another investigation focused on using this compound to create siRNAs. The study found that siRNAs produced with this nucleoside effectively silenced target genes in vitro, demonstrating its utility in gene therapy applications.

Biochemische Analyse

Biochemical Properties

5’-O-DMT-2’-O-TBDMS-N-Bz-Cytidine interacts with various enzymes, proteins, and other biomolecules during biochemical reactions . The modifications in this compound, such as the addition of a dimethoxytrityl (DMT) group at the 5’ position, a tert-butyldimethylsilyl (TBDMS) group at the 2’ position, and a benzoyl (Bz) group at the N position, enhance its stability and protect it during chemical synthesis .

Molecular Mechanism

The molecular mechanism of action of 5’-O-DMT-2’-O-TBDMS-N-Bz-Cytidine is complex and involves several binding interactions with biomolecules . It is used in the synthesis of oligonucleotides, which can then interact with various biomolecules, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the TBDMS group is stable under the acidic conditions used to remove the DMT group during the synthesis cycle .

Metabolic Pathways

As an intermediate in the synthesis of oligonucleotides, it may be involved in the metabolic pathways of these nucleic acids .

Transport and Distribution

As a building block for oligonucleotides, it is likely to be transported and distributed in a manner similar to these nucleic acids .

Subcellular Localization

As a building block for oligonucleotides, it is likely to be localized wherever these nucleic acids are found within the cell .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5’-O-DMT-2’-O-TBDMS-Bz-rC umfasst mehrere Schritte, beginnend mit der Schutz der Hydroxylgruppen am Riboseanteil. Die 5’-Hydroxylgruppe wird mit einer Dimethoxytrityl (DMT) Gruppe geschützt, während die 2’-Hydroxylgruppe mit einer tert-Butyldimethylsilyl (TBDMS) Gruppe geschützt wird. Die Benzoyl (Bz) Gruppe wird verwendet, um die Aminogruppe an der Cytosinbase zu schützen .

Industrielle Produktionsverfahren

In industriellen Umgebungen wird die Synthese von 5’-O-DMT-2’-O-TBDMS-Bz-rC typischerweise mit automatisierten Synthesizern durchgeführt. Diese Maschinen ermöglichen eine präzise Steuerung der Reaktionsbedingungen, wodurch hohe Ausbeuten und Reinheit des Endprodukts gewährleistet werden. Der Prozess beinhaltet die sequentielle Zugabe von Schutzgruppen und die Verwendung der Phosphoramiditchemie für die Einarbeitung des Nukleosids in Oligonukleotide .

Analyse Chemischer Reaktionen

Arten von Reaktionen

5’-O-DMT-2’-O-TBDMS-Bz-rC unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

- **

Entschützungsreaktionen: Entfernung der DMT und TBDMS Gruppen unter sauren und basischen Bedingungen.

Kopplungsreaktionen: Bildung von Phosphodiesterbindungen während der Oligonukleotidsynthese.

Biologische Aktivität

5'-O-DMT-2'-O-TBDMS-N-Bz-Cytidine is a modified nucleoside that plays a significant role in nucleic acid chemistry, particularly in the synthesis of oligonucleotides. It is characterized by the presence of protective groups that enhance its stability and reactivity during chemical synthesis. The compound is utilized in various biological applications, including genetic research and therapeutic development.

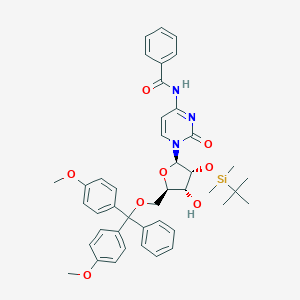

Chemical Structure and Properties

The structural formula of 5'-O-DMT-2'-O-TBDMS-N-Bz-Cytidine includes:

- 5'-O-DMT (Dimethoxytrityl) : A protective group that prevents premature reactions at the 5' hydroxyl.

- 2'-O-TBDMS (Tert-butyldimethylsilyl) : Protects the 2' hydroxyl group, crucial for maintaining the integrity of RNA during synthesis.

- N-Bz (Benzoyl) : A modification at the nitrogen position that enhances solubility and stability.

Biological Activity

The biological activity of 5'-O-DMT-2'-O-TBDMS-N-Bz-Cytidine primarily stems from its role as an intermediate in oligonucleotide synthesis. This compound facilitates the construction of specific RNA sequences, which are essential for various biological functions.

The mechanism by which 5'-O-DMT-2'-O-TBDMS-N-Bz-Cytidine exerts its effects involves:

- Incorporation into Oligonucleotides : The compound acts as a building block for RNA synthesis, allowing for precise control over the sequence and structure of the resulting nucleic acids.

- Gene Regulation : Once incorporated, these oligonucleotides can modulate gene expression through mechanisms such as RNA interference or antisense strategies.

Research Findings

Recent studies have highlighted various aspects of the biological activity of 5'-O-DMT-2'-O-TBDMS-N-Bz-Cytidine:

- Cytotoxicity : Investigations into its effects on tumor cells have shown potential cytotoxic properties, suggesting applications in cancer therapy. For instance, assays demonstrated that oligonucleotides synthesized with this compound can inhibit cell proliferation in certain cancer cell lines .

- Cellular Uptake : Research indicates that oligonucleotides containing this modified cytidine can be effectively taken up by cells, enhancing their therapeutic potential .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine | Intermediate for adenosine-containing oligonucleotides | Modulates cellular metabolism and signaling |

| 5'-O-DMT-2'-O-TBDMS-N-Bz-Guanosine | Used in guanosine-based oligonucleotide synthesis | Influences gene expression and cellular functions |

| 5'-O-DMT-2'-O-TBDMS-N-Bz-Uridine | Incorporates into RNA sequences | Affects RNA stability and function |

Case Studies

- Antitumor Activity : A study evaluated the cytotoxic effects of oligonucleotides synthesized from 5'-O-DMT-2'-O-TBDMS-N-Bz-Cytidine against various cancer cell lines. Results indicated significant inhibition of cell growth, suggesting potential use in targeted cancer therapies .

- Gene Silencing : Another investigation focused on using this compound to create small interfering RNAs (siRNAs). The study found that siRNAs produced with this nucleoside effectively silenced target genes in vitro, demonstrating its utility in gene therapy applications .

Eigenschaften

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H49N3O8Si/c1-42(2,3)55(6,7)54-38-37(47)35(53-40(38)46-27-26-36(45-41(46)49)44-39(48)29-14-10-8-11-15-29)28-52-43(30-16-12-9-13-17-30,31-18-22-33(50-4)23-19-31)32-20-24-34(51-5)25-21-32/h8-27,35,37-38,40,47H,28H2,1-7H3,(H,44,45,48,49)/t35-,37-,38-,40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXWVTIMEGOVNF-PKGPUZNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H49N3O8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452400 | |

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

763.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81256-87-3 | |

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.